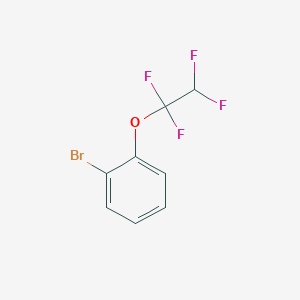

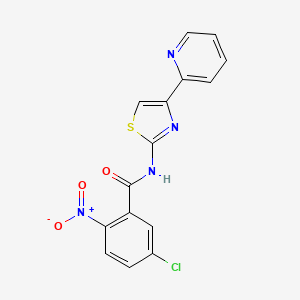

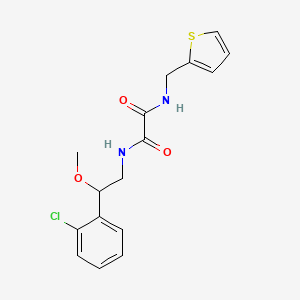

5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is likely a synthetic organic molecule, based on its structure. It contains a benzamide group, a nitro group, a chloro group, a pyridine ring, and a thiazole ring. These functional groups suggest that it could have a variety of chemical and biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the specific reactions used, the order in which the groups are added, and the conditions under which the reactions are carried out.Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the benzamide group could participate in reactions with nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques. These properties can influence how the compound behaves in different environments and how it can be used.Scientific Research Applications

Coordination Chemistry and Properties

Research on compounds similar to "5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide" highlights their fascinating variability in chemistry and properties when used in coordination chemistry. These compounds demonstrate significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Antitumor Activity

Imidazole derivatives, which share structural similarities with the compound , have been reviewed for their antitumor activity. These compounds, including benzimidazole derivatives, have shown promise in preclinical testing stages for various types of cancer (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis Methodologies

Research into practical synthesis methods for related compounds, such as "5,5′-Methylene-bis(benzotriazole)," reveals the development of efficient, environmentally benign procedures. These methodologies contribute to the broader field of green chemistry and the preparation of compounds with potential applications in metal passivation and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).

Novel Drug Targets

The exploration of Plasmodium falciparum autophagy-related proteins (PfAtg) for novel antimalarial drug targets includes the identification of compounds inhibiting protein-protein interactions, highlighting the potential of chemically similar compounds in drug development (Usman, Salman, Ibrahim, Furukawa, & Yamasaki, 2023).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, many nitro compounds are explosive, while many chloro compounds are toxic. It’s important to handle such compounds with care and to take appropriate safety precautions.

Future Directions

The future research directions for a compound like this could be very broad. They might include exploring its potential uses, studying its mechanism of action in more detail, improving its synthesis, or modifying its structure to enhance its properties.

Please note that this is a general overview and the specifics could vary for the actual compound “5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide”. For detailed information, it would be necessary to conduct or refer to specific experimental studies.

properties

IUPAC Name |

5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O3S/c16-9-4-5-13(20(22)23)10(7-9)14(21)19-15-18-12(8-24-15)11-3-1-2-6-17-11/h1-8H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZJXNXQFMTRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)

![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)

![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)